N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
Description
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a heterocyclic sulfonamide derivative characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The sulfonamide group is linked to a 3-methoxythiolan-3-yl moiety via a methyl bridge. The thiolane ring introduces a sulfur-containing heterocycle, which may influence lipophilicity and metabolic stability, while the methoxy group could modulate electronic effects and binding interactions. However, specific biological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-8-10(9(2)17-13-8)19(14,15)12-6-11(16-3)4-5-18-7-11/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWJLQHHYODAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the methoxytetrahydrothiophene ring. This can be achieved through the reaction of tetrahydrothiophene with methanol under acidic conditions. The resulting intermediate is then reacted with a suitable sulfonamide precursor to introduce the sulfonamide group. Finally, the dimethylisoxazole ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxytetrahydrothiophene and dimethylisoxazole rings contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE can be contextualized against two related compounds listed in regulatory documents ( ). A comparative analysis is summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The 1,2-oxazole in the target compound contrasts with the 1,3-thiazole (AB-CHFUPYCA) and indazole (ADSB-FUB-187). Indazoles, with fused benzene and pyrazole rings, often exhibit enhanced aromatic stacking in biological targets. Functional Groups: The sulfonamide in the target compound differs from the carboxamides in AB-CHFUPYCA and ADSB-FUB-187. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing target selectivity and solubility .
Substituent Effects :
- The 3-methoxythiolan-3-yl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration. In contrast, the cyclopropane in AB-CHFUPYCA and fluorophenyl in ADSB-FUB-187 suggest divergent metabolic pathways (e.g., resistance to oxidative degradation or enhanced halogen bonding).
Research Findings and Pharmacological Implications
- Sulfonamide vs. Carboxamide Activity: Sulfonamides are associated with diuretic, antibacterial, and anticonvulsant applications, whereas carboxamides are prevalent in kinase inhibitors (e.g., PARP inhibitors) and cannabinoid receptor ligands. The target compound’s sulfonamide group may favor interactions with serine proteases or sulfotransferases.
Biological Activity
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C11H18N2O4S2, and it features a sulfonamide group that is known for its antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O4S2 |
| Molar Mass | 306.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound functions primarily through the inhibition of specific enzymes involved in bacterial folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. By competing with PABA, it inhibits the enzyme dihydropteroate synthase, thereby disrupting bacterial growth and proliferation .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These values indicate a moderate level of antibacterial activity compared to standard antibiotics like ampicillin .
Antifungal Activity
Additionally, the compound has shown antifungal properties against various fungal strains:
| Fungal Strain | MIC (µg/ml) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
This suggests potential applications in treating fungal infections as well .
Case Studies and Research Findings
A study published in 2022 focused on the synthesis and biological evaluation of oxazole derivatives, including this compound. The findings highlighted its promising antibacterial activity and potential as a lead compound for further development in medicinal chemistry .
Another research effort explored the structure–activity relationship (SAR) of sulfonamides. It concluded that modifications to the oxazole ring could enhance biological activity while maintaining low toxicity profiles. This opens avenues for developing more potent derivatives with improved pharmacological profiles .
Q & A
Q. What are the optimized synthetic routes for N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling sulfonamide precursors with functionalized thiolane or oxazole intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity of sulfonamide groups.
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves impurities. Yield optimization (70–85%) requires strict anhydrous conditions to prevent hydrolysis of the methoxy group .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include the methoxy singlet (δ 3.3–3.5 ppm) and methyl groups on the oxazole (δ 2.1–2.3 ppm). Splitting patterns confirm substitution positions .
- 13C-NMR : The sulfonamide sulfur induces deshielding (~125–130 ppm for adjacent carbons).
- High-Resolution MS : Exact mass (±0.001 Da) validates molecular formula, distinguishing it from analogs (e.g., thiazole vs. oxazole derivatives) .
Q. What in vitro assays are appropriate for initial biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to sulfonamide controls .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 10–100 μM, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) impact biological efficacy, based on SAR studies?
- Methodological Answer :
- Para vs. meta substitution : Moving the methoxy group from the 3-position (meta) to 4-position (para) on the thiolane ring reduces steric hindrance, improving binding to bacterial dihydropteroate synthase (DHPS). Activity drops if the methoxy group is replaced with bulkier substituents (e.g., ethoxy) .
- Oxazole methylation : 3,5-Dimethyl groups enhance lipophilicity (logP ~2.5), correlating with improved blood-brain barrier penetration in rodent models .
Q. What computational methods predict target interactions, and how do these align with experimental binding data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to DHPS (PDB: 1AJ0). The sulfonamide moiety interacts with Arg 63 and Phe 31 residues; docking scores (ΔG ≤ -8.5 kcal/mol) correlate with IC₅₀ values from enzyme inhibition assays .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding, validated via SPR (KD ≤ 50 nM) .
Q. How should researchers address discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Model selection : Compare in vitro (e.g., MIC) vs. in vivo (e.g., murine infection models) data. Poor correlation may indicate bioavailability issues.
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) in plasma, which may explain enhanced in vivo efficacy .
- Statistical analysis : Use Bland-Altman plots to quantify bias between assays. Adjust dosing regimens if inter-model variability exceeds 20% .
Q. What strategies mitigate interference from degradation products during HPLC analysis?
- Methodological Answer :
- Column choice : C18 columns (5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 55:45 + 0.1% TFA) resolve parent compound (Rt = 8.2 min) from degradation products (e.g., sulfonic acid derivative, Rt = 5.1 min) .
- Forced degradation studies : Expose to heat (40°C, 75% RH) and acidic/basic conditions (pH 2–9) to identify labile groups. Quantify degradation via peak area thresholds (≥95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
